molecular formula C27H26N2O2S B10895448 3-[(naphthalen-1-yloxy)methyl]-N'-[(1E)-1-(5-propylthiophen-2-yl)ethylidene]benzohydrazide

3-[(naphthalen-1-yloxy)methyl]-N'-[(1E)-1-(5-propylthiophen-2-yl)ethylidene]benzohydrazide

Cat. No.: B10895448
M. Wt: 442.6 g/mol
InChI Key: JLLHONHSAHUPRF-TURZUDJPSA-N
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Description

3-[(naphthalen-1-yloxy)methyl]-N’-[(1E)-1-(5-propylthiophen-2-yl)ethylidene]benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene moiety, a thiophene ring, and a benzohydrazide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(naphthalen-1-yloxy)methyl]-N’-[(1E)-1-(5-propylthiophen-2-yl)ethylidene]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the naphthalen-1-yloxy methyl intermediate: This step involves the reaction of naphthalene with appropriate reagents to introduce the oxy methyl group.

    Synthesis of the benzohydrazide intermediate: This involves the reaction of benzohydrazide with various aldehydes or ketones to form the desired hydrazone.

    Coupling of intermediates: The final step involves coupling the naphthalen-1-yloxy methyl intermediate with the benzohydrazide intermediate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(naphthalen-1-yloxy)methyl]-N’-[(1E)-1-(5-propylthiophen-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(naphthalen-1-yloxy)methyl]-N’-[(1E)-1-(5-propylthiophen-2-yl)ethylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(naphthalen-1-yloxy)methyl]-N’-[(1E)-1-(5-propylthiophen-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride
  • N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

Uniqueness

3-[(naphthalen-1-yloxy)methyl]-N’-[(1E)-1-(5-propylthiophen-2-yl)ethylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H26N2O2S

Molecular Weight

442.6 g/mol

IUPAC Name

3-(naphthalen-1-yloxymethyl)-N-[(E)-1-(5-propylthiophen-2-yl)ethylideneamino]benzamide

InChI

InChI=1S/C27H26N2O2S/c1-3-8-23-15-16-26(32-23)19(2)28-29-27(30)22-12-6-9-20(17-22)18-31-25-14-7-11-21-10-4-5-13-24(21)25/h4-7,9-17H,3,8,18H2,1-2H3,(H,29,30)/b28-19+

InChI Key

JLLHONHSAHUPRF-TURZUDJPSA-N

Isomeric SMILES

CCCC1=CC=C(S1)/C(=N/NC(=O)C2=CC=CC(=C2)COC3=CC=CC4=CC=CC=C43)/C

Canonical SMILES

CCCC1=CC=C(S1)C(=NNC(=O)C2=CC=CC(=C2)COC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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